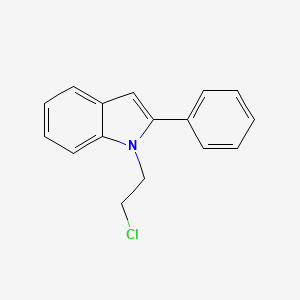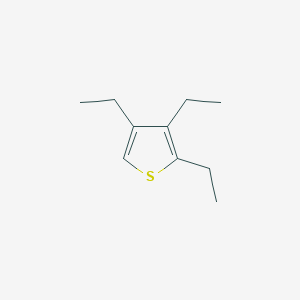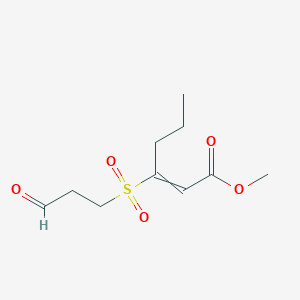![molecular formula C15H26F3NO B14191849 N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine CAS No. 920280-88-2](/img/structure/B14191849.png)
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a trifluoroethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexylamine with a suitable trifluoroethoxy-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include steps for purification, such as distillation or chromatography, to remove any impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions or as a ligand in receptor binding studies. Its structure allows for the exploration of molecular interactions and the development of new biological assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could be leveraged to develop new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its properties can be tailored to specific applications, making it a versatile component in industrial processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-ol
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-thiol
Uniqueness: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine is unique due to its specific combination of a cyclohexyl group and a trifluoroethoxy moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoroethoxy group can enhance the compound’s stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
920280-88-2 |
|---|---|
Formule moléculaire |
C15H26F3NO |
Poids moléculaire |
293.37 g/mol |
Nom IUPAC |
N-cyclohexyl-4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H26F3NO/c16-15(17,18)11-20-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h12-14,19H,1-11H2 |
Clé InChI |
YCBVHARHNVZEHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCC(CC2)COCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)
![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)




